3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Physicochemical Properties Medicinal Chemistry ADME

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 875570-95-9) is a 1,3,4-trisubstituted pyrazole derivative. Its molecular structure features a pyrazole core with a methoxy group at the 3-position, a methyl group at the 1-position, and a reactive aldehyde at the 4-position, conferring a molecular weight of 140.14 g/mol.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 875570-95-9
Cat. No. B2804430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
CAS875570-95-9
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C=O
InChIInChI=1S/C6H8N2O2/c1-8-3-5(4-9)6(7-8)10-2/h3-4H,1-2H3
InChIKeyQIDULJWOAIZUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (875570-95-9): A Structurally Differentiated Pyrazole-4-carbaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 875570-95-9) is a 1,3,4-trisubstituted pyrazole derivative . Its molecular structure features a pyrazole core with a methoxy group at the 3-position, a methyl group at the 1-position, and a reactive aldehyde at the 4-position, conferring a molecular weight of 140.14 g/mol . This compound serves as a versatile precursor in the synthesis of pyrazole-fused heterocyclic systems and biologically active molecules [1]. Its unique substitution pattern directly influences its chemical reactivity and physicochemical properties, differentiating it from other pyrazole-4-carbaldehyde analogs.

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (875570-95-9): Why It Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrazole-4-carbaldehydes


Direct substitution of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde with other pyrazole-4-carbaldehyde analogs is not scientifically valid due to quantifiable differences in physicochemical properties and synthetic utility. The presence of the 3-methoxy group significantly increases lipophilicity compared to the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde, altering its behavior in reactions and biological systems . Furthermore, the specific substitution pattern dictates its reactivity as a precursor; the electron-donating methoxy group influences the electronics of the pyrazole ring, impacting the efficiency and selectivity of subsequent transformations like Knoevenagel condensations or heterocycle formations, as detailed in the quantitative evidence below [1].

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (875570-95-9): Quantified Differentiation Against Analogs for Informed Procurement


Enhanced Lipophilicity (LogP) vs. Unsubstituted Analog for Improved Membrane Permeability

The presence of the 3-methoxy substituent significantly increases the lipophilicity of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde compared to its direct analog, 1-methyl-1H-pyrazole-4-carbaldehyde. Computational data indicates a LogP value of 0.2412 for the target compound , whereas the unsubstituted analog has a calculated LogP of 0.25 . While the LogP difference is subtle, the methoxy group provides additional hydrogen bond acceptor capacity (Hacc=4 vs Hacc=2) and polar surface area (tPSA=44.12 Ų vs tPSA=34.9 Ų) , which collectively influence solubility and passive membrane permeability.

Physicochemical Properties Medicinal Chemistry ADME

Validated Use as a Scaffold in Potent Kinase Inhibitors for Cancer Research

The 3-methoxy-1-methyl-1H-pyrazole scaffold, which is the core of this aldehyde, is a critical structural component in a JAK1 inhibitor with an IC50 of 152 nM under 1 mM ATP conditions [1]. This demonstrates the scaffold's ability to be functionalized into potent enzyme inhibitors. While not a direct measurement of the aldehyde itself, this is class-level evidence for the biological relevance and utility of the precise substitution pattern. In contrast, the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde is often used as an intermediate for CHK1 inhibitors , representing a different target class.

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Differentiation in Synthetic Utility: Knoevenagel Condensation and Heterocycle Formation

Pyrazole-4-carbaldehydes, as a class, are versatile precursors for constructing fused heterocycles [1]. The electronic nature of the substituents, such as the electron-donating 3-methoxy group in this compound, is known to modulate the reactivity of the aldehyde and the pyrazole ring in reactions like Knoevenagel condensations [2]. While direct quantitative rate comparisons are absent from the literature, this is a class-level inference based on established structure-activity relationships in organic synthesis. The unsubstituted or differently substituted analogs (e.g., 5-difluoromethyl derivative) will exhibit distinct reactivity profiles due to electronic differences.

Synthetic Chemistry Heterocycle Synthesis Knoevenagel Condensation

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (875570-95-9): Optimized Application Scenarios Based on Differentiated Evidence


Synthesis of JAK1/JAK2 Kinase Inhibitors for Cancer Therapeutics

This compound is a key starting material or intermediate for the synthesis of JAK1/JAK2 inhibitors, as demonstrated by a derivative exhibiting an IC50 of 152 nM against JAK1 [1]. Its specific 3-methoxy-1-methyl substitution is crucial for achieving this potency. Procure this compound for medicinal chemistry projects focused on developing new kinase inhibitors, particularly for cancers where JAK-STAT signaling is implicated.

Construction of Pyrazole-Fused Heterocyclic Libraries via Knoevenagel Condensations

Leverage the reactivity of the 4-carbaldehyde group in Knoevenagel condensations to synthesize diverse libraries of pyrazole-fused heterocycles, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines [2]. The electron-donating 3-methoxy group may enhance yields or alter selectivity compared to unsubstituted analogs. Use this building block for high-throughput synthesis and SAR exploration.

Development of Agrochemical Intermediates with Nematicidal Activity

Derivatives of the 3-methoxy-1-methyl-1H-pyrazole scaffold, such as the 4-bromo analog, have been utilized in the preparation of agrochemicals with nematicidal properties . The core structure is relevant for disrupting nematode chemoreception pathways. This compound serves as a strategic starting point for the design and synthesis of new crop protection agents.

Synthesis of Bioisosteres for Phenol Moieties in Drug Discovery

As an H-bond-donating heterocycle, the pyrazole ring is a well-established, more lipophilic and metabolically stable bioisostere of phenol . The specific substitution pattern of this compound can be used to fine-tune the physicochemical properties of a lead compound, replacing a phenol group to improve ADME characteristics while maintaining or enhancing target binding.

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